2-(3-Bromophenyl)malondialdehyde

Physicochemical characterization Isomer differentiation Solid‑phase handling

Researchers risk variable outcomes when bromophenyl isomers are interchanged. 2-(3-Bromophenyl)malondialdehyde (CAS 791809-62-6, mp 85-87°C) is the authentic 3-bromo isomer, distinct from the 4-bromo analog (mp 157-160°C). • Pyrazolo[1,5-a]pyrimidine synthesis with intact meta-bromine for subsequent Suzuki coupling. • Dual aldehyde + aryl bromide enables sequential heterocycle formation and cross-coupling diversification. • ≥95% purity; isotopic ⁷⁹Br/⁸¹Br pattern supports simultaneous fluorescence and mass spectrometric confirmation.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
CAS No. 791809-62-6
Cat. No. B1336028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)malondialdehyde
CAS791809-62-6
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C=O)C=O
InChIInChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H
InChIKeyVTBBNWPPNCLEMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)malondialdehyde Overview


2-(3-Bromophenyl)malondialdehyde (CAS 791809-62-6) is an organic compound with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol, structurally characterized by a 3‑bromophenyl substituent attached to a malondialdehyde (propanedial) core bearing two aldehyde functional groups . It is supplied as a solid with an experimentally determined melting point of 85–87 °C and a minimum purity specification of 95% . This compound belongs to the class of 2‑aryl‑substituted malondialdehydes, which are employed as reactive building blocks in heterocycle synthesis and as derivatization reagents in fluorescence‑based analytical methods [1].

Workflow Heterocycle synthesis building block via dual aldehyde reactivity
Selection Meta‑bromo handle supports sequential cross‑coupling diversification
Use Context Fluorescent derivatization reagent for 7‑methylguanine detection

2-(3-Bromophenyl)malondialdehyde Isomer Specificity


Within the bromophenyl malondialdehyde family, substitution position on the phenyl ring is not interchangeable. The 3‑bromo isomer (CAS 791809‑62‑6) exhibits a melting point of 85–87 °C , whereas the 4‑bromo isomer (CAS 709648‑68‑0) melts at 157–160 °C [1]—a difference exceeding 70 °C that directly affects solid‑phase handling, recrystallization protocols, and thermal stability in synthetic workflows. Positional isomerism also dictates the electronic and steric environment of the bromine substituent, which governs cross‑coupling regioselectivity and the spectroscopic signature of downstream heterocyclic products. Substituting one isomer for another without validation introduces variability in reaction outcomes and analytical reproducibility, making isomer‑specific procurement essential for method consistency.

Thermal behavior shift A substantially lower melting point than the 4‑bromo isomer changes solid‑phase handling and recrystallization protocols.
Regioselectivity mismatch Meta‑bromo orientation directs cross‑coupling differently; para substitution may alter reaction outcomes and product identity.
Electronic and steric differences Positional isomerism modulates aryl bromide electrophilicity and steric accessibility, affecting synthetic reproducibility.

2-(3-Bromophenyl)malondialdehyde Differentiation Evidence


Melting Point: 3-Bromo vs. 4-Bromo Isomer

2‑(3‑Bromophenyl)malondialdehyde exhibits an experimentally determined melting point of 85–87 °C . In direct comparison, its positional isomer 2‑(4‑bromophenyl)malondialdehyde (CAS 709648‑68‑0) melts at 157–160 °C [1]. This substantial thermal difference (ΔT ≥ 70 °C) provides a definitive identity verification metric and dictates handling and purification strategies unique to the 3‑bromo isomer.

Melting Point Comparison
Data to verify
3‑Bromo: 85–87 °C vs 4‑Bromo: 157–160 °C
Δ ≥ 70 °C lower
Thermal identity verification gate
Confirms isomer‑specific procurement for thermal processing
Physicochemical characterization Isomer differentiation Solid‑phase handling

Positional Isomerism for Regioselective Cross-Coupling

The bromine atom at the meta (3‑) position of the phenyl ring in 2‑(3‑bromophenyl)malondialdehyde is configured for distinct reactivity compared to para (4‑) or ortho (2‑) analogs. Synthetic routes to 2‑(3‑bromophenyl)malondialdehyde may employ Suzuki–Miyaura coupling of a 3‑brominated phenyl precursor with malondialdehyde under palladium catalysis . The meta‑bromo orientation influences both the electrophilicity of the aryl bromide toward oxidative addition and the steric accessibility of the carbon‑bromine bond for subsequent substitution reactions . While quantitative kinetic data for this specific compound class are limited in the open literature, the well‑established principles of aryl halide reactivity indicate that the meta‑substitution pattern offers a different reactivity profile—particularly in electron‑withdrawing and resonance effects—relative to the ortho and para isomers. For investigators requiring a single aryl bromide handle with predictable meta‑directed reactivity in sequential functionalization strategies, the 3‑bromo isomer represents a distinct synthetic entry point.

Regioselectivity Profile
Class‑level inference
Meta‑bromo pattern offers distinct reactivity in Suzuki–Miyaura coupling
Supports predictable meta‑directed functionalization
No quantitative kinetic data for this compound class
Suzuki‑Miyaura coupling Nucleophilic aromatic substitution Regioselective functionalization

Fluorescent Derivatization for 7-Methylguanine

2‑Aryl‑substituted malondialdehydes, the class to which 2‑(3‑bromophenyl)malondialdehyde belongs, have been employed as derivatization reagents for fluorescent labeling of 7‑methylguanine in DNA hydrolysates. In this established methodology, 2‑aryl‑malondialdehydes react at the N1 and N2 positions of 7‑methylguanine to yield fluorescent tricyclic pyrimidopurine structures [1]. The resulting derivatives exhibit fluorescence intensity 10‑ to 20‑fold higher than the intrinsic fluorescence of 7‑methylguanine [2]. Concentration–response curves are linear in the picomole to nanomole range, enabling quantitation of alkylated guanines in biological samples [3]. While quantitative data for the specific 3‑bromophenyl analog are not published, the bromine substituent at the meta position introduces a heavy‑atom effect that can modulate fluorescence quantum yield and offers a spectroscopic handle (via bromine isotopic signature) for mass spectrometric confirmation. This dual‑mode detection capability distinguishes the 3‑bromo derivative from non‑halogenated aryl‑malondialdehydes.

Fluorescence Enhancement
Class‑level inference
10‑ to 20‑fold (class‑level) over 7‑methylguanine
May support dual fluorescence and MS detection
Bromine‑specific fluorescence modulation not quantified
Fluorescent labeling 7‑methylguanine detection DNA adduct analysis

Safety and Handling Profile by Isomer

2‑(3‑Bromophenyl)malondialdehyde carries specific hazard classifications: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with a GHS07 pictogram and 'Warning' signal word . The 4‑bromo isomer (CAS 709648‑68‑0) is also classified as Xi‑Irritant, but comprehensive GHS hazard statements are less uniformly documented across vendors . The 3‑bromo isomer benefits from more complete safety documentation from major suppliers including Fluorochem and Santa Cruz Biotechnology, facilitating regulatory compliance and risk assessment in procurement workflows.

Safety Documentation
Data to verify
3‑Bromo: H302, H315, H319, H335; 4‑Bromo: less complete GHS
More complete hazard documentation available
Facilitates procurement safety review and lab compliance
Safety data Hazard classification Laboratory handling

Supplier Availability and Pricing

2‑(3‑Bromophenyl)malondialdehyde is stocked by multiple established chemical suppliers including Fluorochem, Santa Cruz Biotechnology, Matrix Scientific, SynQuest Labs, and TimTec, with transparent pricing structures available . Pricing for the 3‑bromo isomer (e.g., 1 g: £546.00 from Fluorochem; 1 g: $173.00 from Santa Cruz Biotechnology) is comparable to the 4‑bromo isomer (1 g: €209.00 from CymitQuimica), but the 3‑bromo isomer is offered by a broader network of vendors with more consistent purity specifications (95% minimum across multiple suppliers) . This supply chain redundancy reduces procurement risk and ensures competitive sourcing options.

Supplier Network
Data to verify
≥5 suppliers for 3‑bromo vs ~3 for 4‑bromo isomer
Reduced supply risk via broader vendor base
Comparable pricing; supports competitive sourcing
Procurement Supply chain Cost comparison

2-(3-Bromophenyl)malondialdehyde Applications


Regioselective Heterocycle Synthesis

2‑(3‑Bromophenyl)malondialdehyde serves as a 2‑aryl‑substituted malondialdehyde building block for the synthesis of pyrazolo[1,5‑a]pyrimidines and related heterocycles [1]. The meta‑bromo substitution pattern provides a predictable electronic environment for cyclocondensation reactions with amidines or hydrazines while leaving the aryl bromide intact for subsequent cross‑coupling steps. This sequential functionalization capability—heterocycle formation followed by Suzuki‑Miyaura elaboration at the meta‑bromine position—is a synthetic advantage unique to the 3‑bromo isomer .

Fluorescent Labeling of 7-Methylguanine

As a member of the 2‑aryl‑malondialdehyde class, this compound can derivatize 7‑methylguanine to yield fluorescent tricyclic pyrimidopurine adducts with 10‑ to 20‑fold fluorescence enhancement over unlabeled analyte [1]. The bromine substituent provides a distinctive isotopic signature (⁷⁹Br/⁸¹Br, ~1:1 natural abundance) that enables simultaneous fluorescence detection and mass spectrometric confirmation in LC‑MS/MS workflows—an analytical advantage over non‑halogenated 2‑aryl‑malondialdehydes .

Isomer-Authenticated Reference Standard

The substantial melting point difference (85–87 °C for 3‑bromo vs. 157–160 °C for 4‑bromo isomer) provides a simple, cost‑effective identity confirmation test [1]. Laboratories developing analytical methods for bromophenyl‑containing compounds or performing structure‑activity relationship studies where positional isomerism affects biological readout should procure this specific isomer as a certified reference standard. The availability from multiple reputable vendors with documented purity specifications (≥95%) supports its use in validated analytical procedures .

Synthetic Intermediate for Compound Libraries

The compound's dual aldehyde functionality enables condensation reactions to form nitrogen‑containing heterocycles (pyrimidines, pyrazoles, isoxazoles), while the meta‑bromine provides a handle for palladium‑catalyzed cross‑coupling diversification [1]. This bifunctional architecture makes 2‑(3‑bromophenyl)malondialdehyde a versatile scaffold for generating diverse compound libraries in medicinal chemistry and agrochemical discovery programs where structural novelty and regiochemical precision are valued .

Application
Selection Property
Validation Focus
Regioselective heterocycle synthesis
Meta‑bromo pattern for sequential cross‑coupling
Cyclocondensation and Suzuki–Miyaura compatibility
Fluorescent labeling of 7‑methylguanine
Bromine isotopic signature for dual detection
Fluorescence and MS confirmation in LC‑MS/MS
Isomer‑authenticated reference standard
Melting point for identity verification
Isomer‑specific analytical method validation
Synthetic intermediate for compound libraries
Bifunctional aldehyde and bromo architecture
Regiochemical precision in library diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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